Piperidine-4-sulfonic acid

Descripción general

Descripción

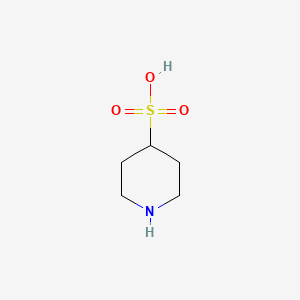

El ácido piperidina-4-sulfónico es un compuesto químico con la fórmula molecular C5H11NO3S. Es un derivado de la piperidina, un compuesto heterocíclico de seis miembros que contiene un átomo de nitrógeno. El ácido piperidina-4-sulfónico es conocido por su papel como agonista del receptor del ácido gamma-aminobutírico (GABA), lo que lo convierte en un compuesto significativo en la investigación de neurociencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido piperidina-4-sulfónico se puede sintetizar mediante diversos métodos. Un enfoque común implica la sulfonación de la piperidina. Esta reacción generalmente requiere el uso de trióxido de azufre o ácido clorosulfónico como agentes sulfonantes. La reacción se lleva a cabo en condiciones controladas para garantizar la formación selectiva del grupo ácido sulfónico en la posición 4 del anillo de piperidina .

Métodos de producción industrial

En entornos industriales, la producción de ácido piperidina-4-sulfónico puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de catalizadores y condiciones de reacción optimizadas pueden mejorar aún más la escalabilidad de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido piperidina-4-sulfónico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido sulfónico en otros grupos funcionales.

Sustitución: El grupo ácido sulfónico se puede sustituir por otros grupos en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como haluros de alquilo o cloruros de acilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de ácido sulfónico, mientras que la reducción puede producir aminas u otros grupos funcionales .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Piperidine-4-sulfonic acid (CHNOS) is a derivative of piperidine, characterized by the presence of a sulfonic acid group at the 4-position. It acts primarily as a gamma-aminobutyric acid (GABA) receptor agonist, specifically targeting GABA type A receptors (GABAAR). This interaction leads to enhanced inhibitory neurotransmission in the central nervous system, making it crucial for studying neurological disorders.

Scientific Research Applications

This compound has diverse applications across several scientific fields:

Neuroscience

- Role as a GABA Agonist : Its ability to enhance GABAergic transmission makes it essential in studying neurotransmission and related disorders such as epilepsy and anxiety.

- Case Study : Research has demonstrated its effectiveness in modulating neuronal excitability in animal models of anxiety disorders, providing insights into potential therapeutic strategies.

Pharmaceuticals

- Therapeutic Potential : Investigated for its role in treating conditions linked to GABAergic dysfunction, such as depression and schizophrenia.

- Example Applications :

- Development of novel anxiolytics based on its structure.

- Use in drug formulations aimed at enhancing GABAergic activity.

Organic Synthesis

- Building Block : Utilized as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Synthesis Methods :

- Commonly synthesized via sulfonation of piperidine using sulfur trioxide or chlorosulfonic acid under controlled conditions.

Data Table: Summary of Applications

Industrial Applications

In industrial settings, this compound is used in the production of fine chemicals and pharmaceuticals. Its properties make it suitable for various applications including:

- Catalysis : Acts as a catalyst in certain organic reactions.

- Production of Pesticides : Derivatives are explored for their effectiveness against agricultural pests.

Mecanismo De Acción

El ácido piperidina-4-sulfónico ejerce sus efectos al actuar como agonista del receptor GABA. Se une a los receptores GABA, induciendo cambios conformacionales que abren los canales iónicos y permiten el flujo de iones cloruro. Esto hiperpolariza la membrana neuronal, reduciendo la excitabilidad neuronal y produciendo efectos inhibitorios .

Comparación Con Compuestos Similares

Compuestos similares

Piperidina: El compuesto padre del ácido piperidina-4-sulfónico, que carece del grupo ácido sulfónico.

Ácido piperidina-4-carboxílico: Estructura similar pero con un grupo ácido carboxílico en lugar de un grupo ácido sulfónico.

Ácido piperidina-4-fosfónico: Contiene un grupo ácido fosfónico en la posición 4.

Singularidad

El ácido piperidina-4-sulfónico es único debido a su interacción específica con los receptores GABA, lo que lo distingue de otros derivados de la piperidina. Su grupo ácido sulfónico también imparte propiedades químicas distintas, lo que lo hace valioso en diversas aplicaciones de investigación .

Actividad Biológica

Piperidine-4-sulfonic acid (P4S) is a significant compound in neuropharmacology, primarily recognized for its action as a gamma-aminobutyric acid (GABA) receptor agonist. This article explores the biological activity of P4S, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Target of Action

P4S acts predominantly on the GABA type A receptors (GABAAR) , which are crucial for inhibitory neurotransmission in the central nervous system. These receptors are composed of various subunits, including alpha1, alpha2, alpha3, alpha4, alpha5, and alpha6. The interaction between P4S and GABAAR leads to conformational changes that facilitate ion channel opening and subsequent chloride ion influx, resulting in neuronal hyperpolarization and decreased excitability .

Biochemical Pathways

The primary pathway influenced by P4S is the GABAergic pathway . By enhancing GABAAR function, P4S increases the probability of ion channel opening, thereby amplifying inhibitory signals within neural circuits. This modulation can have downstream effects on cellular signaling pathways and gene expression.

Cellular Effects

P4S has been shown to influence various cellular processes by modulating GABAAR activity. In studies involving HEK293 cells expressing mutant GABA receptor subunits, P4S exhibited partial agonist behavior, indicating that its efficacy can vary depending on the receptor subtype present .

Research Applications

P4S has diverse applications across multiple fields:

- Neuroscience : Its role as a GABA receptor agonist makes it valuable for studying neurotransmission and related disorders.

- Pharmacology : Investigated for potential therapeutic effects in conditions such as anxiety and epilepsy due to its inhibitory properties.

- Synthetic Chemistry : Used as a building block in organic synthesis and drug development .

Comparative Efficacy

Research has indicated that the efficacy of P4S can differ based on the specific GABAAR subtypes it interacts with. For example, experiments have demonstrated that P4S is more potent than some of its analogues, such as 1,2,3,6-tetrahydropyridine-4-sulfonic acid (DH-P4S), in inhibiting neuronal firing in certain models .

Study 1: GABA-mimetic Activity

A study published in Journal of Neurochemistry explored the structure-activity relationship of P4S and its analogues. It was found that while P4S effectively mimics GABA's action by inhibiting neuronal firing in spinal cord models, its potency varies significantly compared to other compounds like isonipecotic acid .

Study 2: Neuroplasticity Implications

Research focusing on synaptoneurosomes revealed that P4S influences neuroplasticity by modulating synaptic responses to GABAergic signaling. This study highlighted the potential role of P4S in therapeutic strategies aimed at enhancing neuroplasticity in neurodegenerative diseases .

Data Summary

| Property | This compound (P4S) |

|---|---|

| Target Receptor | GABA type A receptor |

| Mechanism | Agonist; induces chloride ion influx |

| Cellular Effects | Hyperpolarization; reduced neuronal excitability |

| Applications | Neuroscience research; potential therapeutic agent |

| Comparative Potency | More potent than some analogues like DH-P4S |

Propiedades

IUPAC Name |

piperidine-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBJGGRINDTHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222752 | |

| Record name | Piperidine-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72450-62-5 | |

| Record name | Piperidine-4-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072450625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidine-4-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINE-4-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8K8ZJJ5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of piperidine-4-sulfonic acid binding to GABAA receptors?

A2: As a partial agonist, this compound elicits a weaker response compared to the full agonist GABA. Binding leads to conformational changes in the GABAA receptor, resulting in the opening of an intrinsic chloride channel. This chloride influx hyperpolarizes the neuron, decreasing its excitability and resulting in an overall inhibitory effect. [, , , , ]

Q2: Does the efficacy of this compound differ depending on the GABAA receptor subtype?

A4: Yes, research has shown that this compound demonstrates varying levels of efficacy depending on the specific GABAA receptor subunit composition. For example, its efficacy is significantly reduced at GABAA receptors harboring the α1(L277A) mutation compared to wild-type receptors. [] This highlights the importance of subunit composition in determining the pharmacological profile of GABAA receptor ligands. [, , , , ]

Q3: How does this compound affect the activity of other GABAA receptor modulators?

A5: Studies show that this compound can influence the activity of other GABAA receptor modulators. For instance, the potentiating effects of the anesthetic isoflurane on GABAA receptors are different when activated by this compound compared to activation by the full agonist GABA. [] This underscores the complex interplay between different ligands acting on the GABAA receptor. [, ]

Q4: What is the significance of studying this compound in the context of GABAA receptor pharmacology?

A6: this compound serves as a valuable tool for dissecting the complexities of GABAA receptor pharmacology. Its partial agonist profile allows researchers to investigate the subtle differences in ligand efficacy and the role of specific receptor subunits in mediating these effects. This knowledge is crucial for developing novel therapeutics targeting GABAA receptors with greater selectivity and improved safety profiles. [, , , , , , , , ]

Q5: Are there any known antagonists that can block the effects of this compound on GABAA receptors?

A7: Yes, competitive antagonists such as bicuculline and SR-95531 can block the effects of this compound by competing for the same binding site on the GABAA receptor. [, ] These antagonists are valuable tools for confirming the involvement of GABAA receptors in specific physiological processes.

Q6: What structural features of this compound are important for its interaction with GABAA receptors?

A8: While a detailed structure-activity relationship study specifically for this compound is not provided in the provided papers, research suggests that the presence of a negatively charged sulfonic acid group, mimicking the carboxylate group of GABA, is crucial for binding to the receptor. [, ] The spatial arrangement of this group and the piperidine ring likely contribute to its partial agonist profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.